An In-depth Technical Guide to 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Rising Star in Drug Discovery
An In-depth Technical Guide to 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Rising Star in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is a perpetual driving force in medicinal chemistry. Among the emerging classes of such scaffolds, spirocyclic systems incorporating strained rings have garnered considerable attention. This technical guide provides a comprehensive overview of 1-Oxaspiro[3.3]heptan-6-ylmethanol, a key building block that embodies the beneficial attributes of both the oxetane and spiro[3.3]heptane moieties. This document will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its burgeoning role in drug discovery as a bioisosteric replacement for traditional cyclic systems.
Introduction: The Allure of Spirocyclic Oxetanes in Medicinal Chemistry
The spiro[3.3]heptane framework, a rigid bicyclic system, has been increasingly recognized as a valuable bioisostere for commonly used cyclic structures like cyclohexane and piperidine in drug design.[1][2] Its constrained conformation can lead to improved binding affinity and selectivity for biological targets. When one of the cyclobutane rings is replaced by an oxetane, as in 1-oxaspiro[3.3]heptane derivatives, a unique combination of properties emerges. The oxetane ring, a four-membered cyclic ether, introduces polarity and can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and metabolic stability of the parent molecule. The incorporation of a hydroxymethyl group at the 6-position of the 1-oxaspiro[3.3]heptane core, yielding 1-Oxaspiro[3.3]heptan-6-ylmethanol, provides a crucial synthetic handle for further molecular elaboration, making it an exceptionally versatile building block for the construction of novel therapeutics.
Molecular Structure and Physicochemical Properties
1-Oxaspiro[3.3]heptan-6-ylmethanol is a small, chiral molecule characterized by a spirocyclic junction between a cyclobutane and an oxetane ring, with a hydroxymethyl substituent on the cyclobutane ring.
Table 1: Chemical and Physicochemical Properties of 1-Oxaspiro[3.3]heptan-6-ylmethanol
| Property | Value | Source |
| CAS Number | 2694735-07-2 | [3] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [3] |
| Predicted LogP | 0.5478 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
The presence of the oxetane and hydroxyl groups imparts a degree of polarity, suggesting moderate aqueous solubility, a desirable trait for drug candidates. The spirocyclic nature of the core enforces a rigid three-dimensional structure, which can be advantageous for optimizing interactions with specific binding pockets of protein targets.
Synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol: A Representative Approach
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Oxaspiro[3.3]heptan-6-ylmethanol.
Experimental Protocol (Representative)
Step 1: Synthesis of (3-Methylenecyclobutyl)methanol
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Esterification: 3-Oxocyclobutane-1-carboxylic acid is esterified, for example, using methanol under acidic conditions, to yield methyl 3-oxocyclobutane-1-carboxylate.
-
Wittig Reaction: The ketone is converted to an exocyclic methylene group using a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to afford methyl 3-methylenecyclobutane-1-carboxylate.
-
Reduction: The ester is then reduced to the corresponding primary alcohol, (3-methylenecyclobutyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 2: Formation of the 1-Oxaspiro[3.3]heptane Core
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Protection of the Alcohol: The primary alcohol is protected with a suitable protecting group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference in subsequent steps.
-
Epoxidation: The exocyclic double bond is epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding spiro-epoxide.
-
Lewis Acid-Mediated Ring Expansion: The crucial ring-expansion of the epoxide to form the oxetane ring can be achieved by treatment with a Lewis acid. This step constructs the 1-oxaspiro[3.3]heptane skeleton.[4]
Step 3: Deprotection to Yield 1-Oxaspiro[3.3]heptan-6-ylmethanol
-
Deprotection: The protecting group on the primary alcohol is removed. For a TBDMS ether, this is typically accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Purification: The final product, 1-Oxaspiro[3.3]heptan-6-ylmethanol, is purified using standard techniques such as column chromatography.
Spectroscopic Characterization
While experimental spectra for 1-Oxaspiro[3.3]heptan-6-ylmethanol are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and the known spectral data of related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the molecule.
-
Oxetane Protons: The protons on the oxetane ring are expected to appear as multiplets in the range of 4.0-5.0 ppm.
-
Cyclobutane Protons: The protons on the cyclobutane ring will likely resonate as complex multiplets in the upfield region, between 1.5 and 2.8 ppm.
-
Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and are expected to appear as a doublet of doublets or a multiplet around 3.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Oxetane Carbons: The carbons of the oxetane ring are expected to appear in the range of 70-85 ppm for the CH₂ groups and a quaternary carbon signal for the spirocenter.
-
Spirocyclic Carbon: The spiro carbon atom will likely have a chemical shift in the range of 40-50 ppm.
-
Cyclobutane Carbons: The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20 and 45 ppm.
-
Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to appear around 60-65 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
C-O Stretch (Ether): A strong, characteristic absorption for the cyclic ether (oxetane) C-O-C stretching is expected around 950-1000 cm⁻¹.[5]
-
C-O Stretch (Alcohol): A C-O stretching vibration for the primary alcohol will be present in the 1000-1080 cm⁻¹ range.
Mass Spectrometry (MS) (Predicted)
Electron impact (EI) mass spectrometry is expected to show fragmentation patterns characteristic of cyclic ethers and alcohols.
-
Molecular Ion (M+): A molecular ion peak at m/z = 128 may be observed, though it could be weak.
-
Fragmentation: Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).[6][7] The loss of a water molecule (H₂O) from the molecular ion is also a likely fragmentation pathway for the alcohol functionality. Alpha-cleavage adjacent to the oxygen atom in the oxetane ring is another plausible fragmentation route.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of 1-Oxaspiro[3.3]heptan-6-ylmethanol make it a highly attractive building block in drug discovery.
Bioisosteric Replacement
The 1-oxaspiro[3.3]heptane motif can serve as a bioisosteric replacement for other cyclic systems, such as piperidine, morpholine, or cyclohexane.[1] This substitution can lead to:
-
Improved Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity due to the polar oxetane ring.
-
Enhanced Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation compared to less strained systems.
-
Novel Intellectual Property: The use of this unique scaffold can provide access to novel chemical space and new intellectual property.
Caption: Bioisosteric relationship of the 1-oxaspiro[3.3]heptane core.
Scaffold for Library Synthesis
The hydroxymethyl group of 1-Oxaspiro[3.3]heptan-6-ylmethanol serves as a versatile handle for the introduction of a wide range of functional groups through standard chemical transformations such as oxidation, etherification, esterification, and conversion to amines or halides. This allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.
Safety and Handling
Specific safety data for 1-Oxaspiro[3.3]heptan-6-ylmethanol is not extensively documented. However, based on the safety profiles of related oxetane-containing compounds, appropriate precautions should be taken.[8][9][10][11][12]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Inhalation: Avoid breathing vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Conclusion
1-Oxaspiro[3.3]heptan-6-ylmethanol is a promising and versatile building block for the design and synthesis of next-generation therapeutics. Its unique combination of a rigid spirocyclic core and a polar oxetane ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel, three-dimensional scaffolds continues to grow, the importance of 1-Oxaspiro[3.3]heptan-6-ylmethanol and its derivatives in drug discovery is poised to expand significantly. Further research into its synthesis, characterization, and application will undoubtedly unlock new avenues for the development of innovative medicines.
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